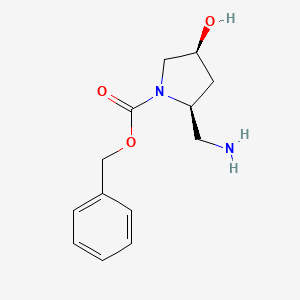

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

描述

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a benzyl group, an aminomethyl group, and a hydroxyl group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves several steps, starting from readily available starting materials. One common method involves the use of asymmetric synthesis techniques to ensure the correct stereochemistry. For example, the synthesis might begin with the preparation of a protected pyrrolidine derivative, followed by selective functionalization to introduce the benzyl, aminomethyl, and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

化学反应分析

Types of Reactions

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

科学研究应用

Medicinal Chemistry Applications

1. Arginase Inhibition

One of the notable applications of (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is its role as an arginase inhibitor. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle. Inhibiting this enzyme can have significant therapeutic implications, especially in conditions like cancer and cardiovascular diseases where arginine metabolism is altered .

Recent studies have demonstrated that derivatives of this compound exhibit high inhibitory activity against arginase, suggesting that modifications to its structure can enhance potency and selectivity. The synthesis of such inhibitors often involves multi-step reactions, including the Ugi reaction, which allows for the incorporation of various functional groups to optimize biological activity .

2. Antiviral Agents

The compound's structural features also position it as a candidate for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are critical in antiretroviral therapies for HIV. Research has indicated that compounds with similar frameworks can effectively inhibit reverse transcriptase activity, providing a pathway for further exploration of this compound in antiviral drug development .

Synthetic Utility

1. Synthesis Techniques

The synthesis of this compound typically involves several key steps:

- Starting Materials : The synthesis often begins with commercially available precursors such as 4-hydroxyproline derivatives.

- Multi-component Reactions : Techniques like the Ugi reaction are employed to create complex structures efficiently. This method allows for the simultaneous formation of multiple bonds and functional groups, streamlining the synthesis process .

2. Case Studies

A case study published in MDPI highlights the optimization of synthetic routes for arginase inhibitors using this compound as a core structure. The authors reported high yields and purity through careful selection of reaction conditions and reagents .

作用机制

The mechanism by which (2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Similar Compounds

- (2S,4S)-benzyl 2-(aminomethyl)-4-fluoro-1-pyrrolidinecarboxylate

- (2S,4R)-perfluoro-tert-butyl 4-hydroxyproline

Uniqueness

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.

生物活性

Introduction

(2S,4S)-benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its unique stereochemistry and functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor, which plays a critical role in cancer therapy by regulating gene expression.

- Molecular Formula : C13H18N2O3

- Molar Mass : 250.29 g/mol

- Density : 1.252 g/cm³ (predicted)

- Boiling Point : 420.7 °C (predicted)

- pKa : 14.59 (predicted)

| Property | Value |

|---|---|

| Molecular Formula | C13H18N2O3 |

| Molar Mass | 250.29 g/mol |

| Density | 1.252 g/cm³ |

| Boiling Point | 420.7 °C |

| pKa | 14.59 |

Histone Deacetylase Inhibition

Research indicates that compounds similar to this compound exhibit significant HDAC inhibitory activity. HDAC inhibitors are important in cancer treatment as they can reactivate silenced genes involved in tumor suppression and promote apoptosis in cancer cells .

A study evaluating the biological activity of related compounds found that certain pyrrolidine derivatives exhibited potent HDAC inhibition, suggesting that this compound may also possess similar properties .

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors within metabolic pathways. The presence of the hydroxyl and aminomethyl groups suggests it could form hydrogen bonds with target proteins, enhancing its binding affinity and selectivity .

Case Study 1: Synthesis and Biological Evaluation

A recent study synthesized various derivatives of pyrrolidine-based compounds, including this compound, and evaluated their biological activity against HDACs. The results demonstrated that modifications in the structure significantly influenced the inhibitory potency against HDAC enzymes .

Case Study 2: In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicated favorable interactions with HDAC active sites, supporting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was performed:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Benzyl 3,4-dihydroxybutanoate | Hydroxy groups on a butanoate chain | Exhibits good histone deacetylase activity |

| N-benzyl-2-nitromethylene-pyrrolidine | Contains nitromethylene functionality | Potential for further reduction reactions |

| (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid | Different stereochemistry | Variations in biological activity due to stereochemistry |

The unique stereochemistry of this compound may confer distinct biological activities compared to these similar compounds.

属性

IUPAC Name |

benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-7-11-6-12(16)8-15(11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHHDBAFXYRWDK-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN([C@@H]1CN)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676901 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229421-27-5 | |

| Record name | Benzyl (2S,4S)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。